molecular formula C15H9FO2S B6404448 3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid CAS No. 1261988-38-8

3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid

Cat. No.: B6404448
CAS No.: 1261988-38-8
M. Wt: 272.30 g/mol
InChI Key: LOCXYMHUWZYFKY-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom on the benzoic acid moiety, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid can be achieved through various synthetic routes. One common method involves the coupling of benzo[b]thiophene with 4-fluorobenzoic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Benzothiophene derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Medicine: The compound is investigated for its pharmacological properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid can be compared with other benzothiophene derivatives, such as:

    3-[Benzo(b)thiophen-2-yl]benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Fluorobenzoic acid:

    Benzo[b]thiophene-2-boronic acid: Contains a boronic acid group instead of the benzoic acid moiety, leading to different reactivity and applications.

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-12-6-5-10(15(17)18)7-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCXYMHUWZYFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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